3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid
Overview
Description
3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid: is an organoboron compound with the molecular formula C7H4BF5O2. It is a white to off-white solid that is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its electron-withdrawing trifluoromethyl and difluoro substituents, which can significantly influence the reactivity and properties of the molecules it is incorporated into .
Mechanism of Action
Target of Action
The primary target of 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in organic synthesis .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . For optimal efficacy and stability, the compound should be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds. This reaction is facilitated by a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of new pharmaceuticals, particularly in the synthesis of compounds with potential biological activity. Additionally, it is used in the creation of advanced materials, such as polymers and liquid crystals, due to its ability to introduce fluorinated groups into molecules, which can enhance their thermal and chemical stability .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Difluorophenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness: 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid is unique due to the presence of both trifluoromethyl and difluoro substituents. These groups significantly enhance the electron-withdrawing properties of the compound, which can influence the reactivity and stability of the molecules it is incorporated into. This makes it particularly useful in the synthesis of complex organic molecules where precise control over electronic properties is required .
Properties
IUPAC Name |
[3,5-difluoro-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAVQWKXFRDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(F)(F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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